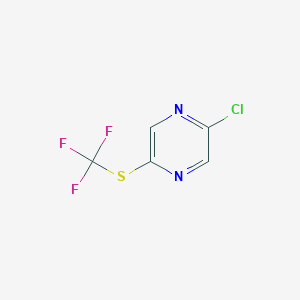![molecular formula C9H7F3N2O B11891615 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyridine core substituted with a methoxy group at the 7th position and a trifluoromethyl group at the 2nd position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable scaffold for various applications.
Méthodes De Préparation
The synthesis of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start with the preparation of this compound-4-carbaldehyde, which is then subjected to further reactions to yield the desired compound .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .
Analyse Des Réactions Chimiques
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and interactions due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as pyrazolo[1,5-A]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share a similar core structure but differ in their substituents and specific properties. The unique combination of a methoxy group and a trifluoromethyl group in this compound imparts distinct chemical reactivity and biological activity, setting it apart from its analogs .
Propriétés
Formule moléculaire |
C9H7F3N2O |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-4-2-3-6-5-7(9(10,11)12)13-14(6)8/h2-5H,1H3 |
Clé InChI |
HKLZJBNLUGCAHT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=CC(=NN21)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)
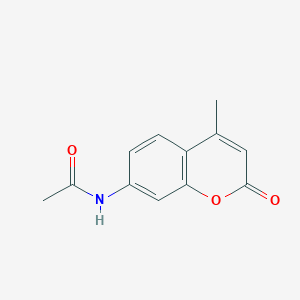
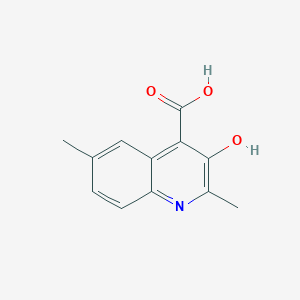
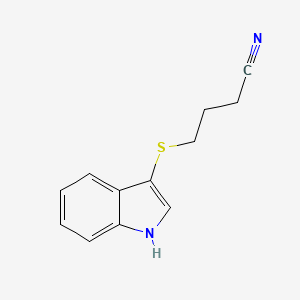

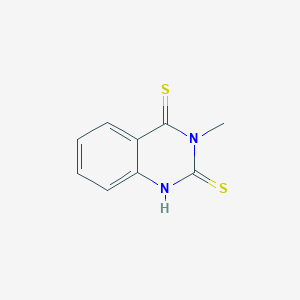
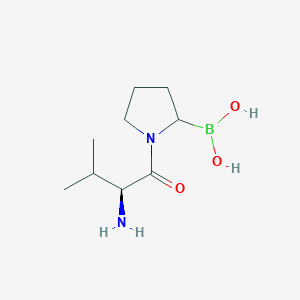
![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)

